molecular formula C21H14ClN5O2S B2813412 3-(4-chlorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1019141-47-9

3-(4-chlorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2813412
CAS No.: 1019141-47-9
M. Wt: 435.89
InChI Key:
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Description

3-(4-chlorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiophenylmethyl group, and a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.

    Attachment of the Thiophenylmethyl Group: This step involves the alkylation of the triazoloquinazoline core with a thiophenylmethyl halide under basic conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced triazoloquinazoline derivatives.

    Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-oxo-N-[(phenyl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
  • 3-(4-chlorophenyl)-5-oxo-N-[(pyridin-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Uniqueness

3-(4-chlorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is unique due to the presence of the thiophenylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-oxo-N-(thiophen-2-ylmethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O2S/c22-14-6-3-12(4-7-14)18-19-24-21(29)16-8-5-13(10-17(16)27(19)26-25-18)20(28)23-11-15-2-1-9-30-15/h1-10,26H,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHPVOGYZNEPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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